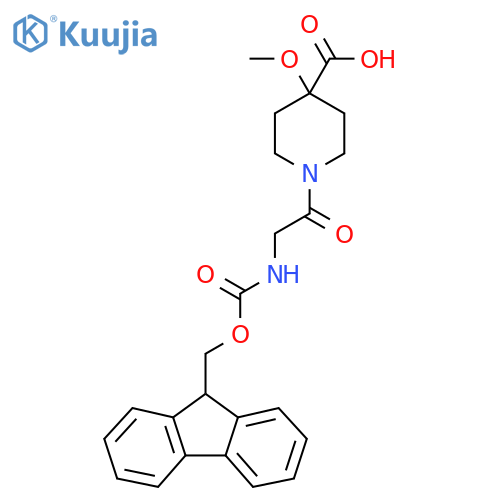Cas no 2172267-90-0 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid)

2172267-90-0 structure
商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
- EN300-1514580
- 2172267-90-0
-
- インチ: 1S/C24H26N2O6/c1-31-24(22(28)29)10-12-26(13-11-24)21(27)14-25-23(30)32-15-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,10-15H2,1H3,(H,25,30)(H,28,29)
- InChIKey: OLPXYPPKMOOAIA-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(C(=O)O)CCN(C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1
計算された属性
- せいみつぶんしりょう: 438.17908655g/mol
- どういたいしつりょう: 438.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 683
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1514580-250mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 250mg |
$774.0 | 2023-09-27 | ||
| Enamine | EN300-1514580-5.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1514580-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1514580-10.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1514580-0.25g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1514580-2.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1514580-0.1g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1514580-1000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 1000mg |
$842.0 | 2023-09-27 | ||
| Enamine | EN300-1514580-0.05g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1514580-0.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 0.5g |
$3233.0 | 2023-06-05 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
2172267-90-0 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid) 関連製品
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 68551-17-7(Isoalkanes, C10-13)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
